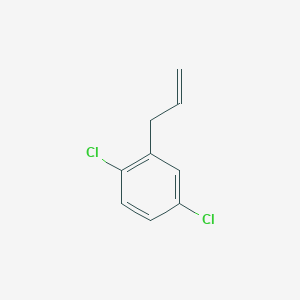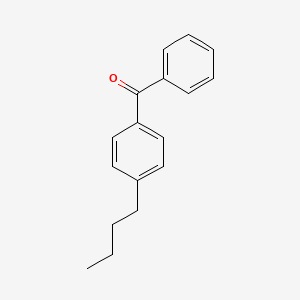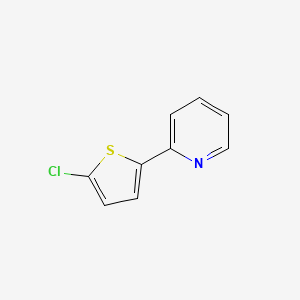
2-(5-クロロ-2-チエニル)ピリジン
概要
説明
2-(5-Chloro-2-thienyl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring The presence of a chlorine atom on the thiophene ring adds to its unique chemical properties
科学的研究の応用
2-(5-Chloro-2-thienyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
- The primary target of 2-(5-Chloro-2-thienyl)pyridine is not explicitly mentioned in the available literature. However, it belongs to the thiazole class of compounds, which has diverse biological activities. Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
2-(5-Chloro-2-thienyl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and biochemical outcomes .
Cellular Effects
The effects of 2-(5-Chloro-2-thienyl)pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-(5-Chloro-2-thienyl)pyridine can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to impact the expression of various genes involved in oxidative stress responses and inflammatory processes.
Molecular Mechanism
At the molecular level, 2-(5-Chloro-2-thienyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the binding of 2-(5-Chloro-2-thienyl)pyridine to cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Chloro-2-thienyl)pyridine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-(5-Chloro-2-thienyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(5-Chloro-2-thienyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, 2-(5-Chloro-2-thienyl)pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular and organ function becomes pronounced beyond a certain dosage level.
Metabolic Pathways
2-(5-Chloro-2-thienyl)pyridine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can undergo oxidative metabolism, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioactivity and toxicity. Additionally, 2-(5-Chloro-2-thienyl)pyridine can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, 2-(5-Chloro-2-thienyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2-(5-Chloro-2-thienyl)pyridine can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(5-Chloro-2-thienyl)pyridine is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting of 2-(5-Chloro-2-thienyl)pyridine to specific organelles can be mediated by post-translational modifications or interactions with targeting signals. These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(5-Chloro-2-thienyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated thiophene compound. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the synthesis of 2-(5-Chloro-2-thienyl)pyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(5-Chloro-2-thienyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
類似化合物との比較
Similar Compounds
2-Chloropyridine: Similar in structure but lacks the thiophene ring.
5-Chlorothiophene: Contains the thiophene ring with a chlorine atom but lacks the pyridine ring.
2-(5-Bromo-2-thienyl)pyridine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-(5-Chloro-2-thienyl)pyridine is unique due to the combination of the pyridine and thiophene rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAKLCVWYHBULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(5-chloro-2-thienyl)pyridine formed according to the research?
A1: The research paper describes the formation of 2-(5-chloro-2-thienyl)pyridine as a product of thermal degradation. Specifically, heating the thiophene-C(5) metallated species [{Au(µ-Cl)Cl[(2-thpy-C5)H]}2]Cl2 [2-thpy = 2-(2-pyridyl)thiophen-5-yl] (compound 3b in the paper) in aqueous acetonitrile yields 2-(5-chloro-2-thienyl)pyridine, alongside 5,5′-bis(2-pyridyl)-2,2′-bithienyl []. This suggests a possible pathway for the formation of 2-(5-chloro-2-thienyl)pyridine through the decomposition of a gold(III) complex containing the 2-(2-pyridyl)thiophen-5-yl ligand.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








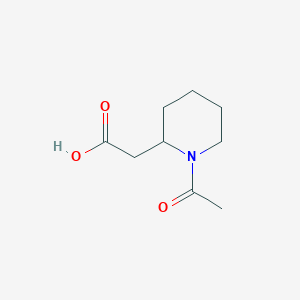

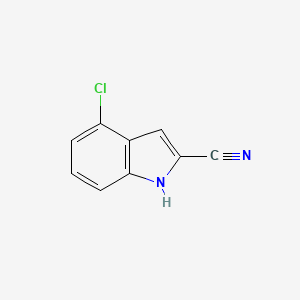
![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)
